Welcome to the BenchChem Online Store!
molecular formula C16H21N B1595582 N-phenyladamantan-1-amine CAS No. 33187-62-1

N-phenyladamantan-1-amine

Cat. No. B1595582
M. Wt: 227.34 g/mol
InChI Key: NKOYQKQNTMZHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530687B2

Procedure details

A mixture of Pd(dba)2 (0.259 g, 0.450 mmol) and (±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthalene (0.417 g, 0.670 mmol) in toluene (40 mL) was stirred for 30 min at room temperature before adding 1-adamantylamine (2.269 g, 15.0 mmol), bromobenzene (1.60 mL, 15.2 mmol) and sodium tert-butoxide (2.02 g, 21.0 mmol). The reaction solution was stirred for 24 h at 100° C. After cooling the reaction mixture to room temperature, Et2O (50 mL) was added. The reaction mixture was filtered through a pad of celite and was concentrated. Flash column chromatography (silicagel, 7:1 hexanes/EtOAc) afforded the desired product (2.239 g, 65.7%) as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ 7.18 (t, J=7.6 Hz, 2H), 6.83 (m, 3H), 3.26 (br. s, 1H), 2.14 (m, 3H), 1.91 (m, 6H), 1.71 (m, 6H); 13C NMR (75 MHz, CDCl3) δ 146.3, 129.0, 119.4, 119.3, 52.5, 43.8, 36.8, 30.0. HRMS-ESI (m/z): [M+H]+ calcd for C16H21N, 228.1747. found, 228.1756.
Quantity
2.269 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.259 g
Type
catalyst
Reaction Step Three
Quantity
0.417 g
Type
catalyst
Reaction Step Three
Yield
65.7%

Identifiers

REACTION_CXSMILES
[C:1]12([NH2:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CC(C)([O-])C.[Na+].CCOCC>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:1]12([NH:11][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
2.269 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
2.02 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.259 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
0.417 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 24 h at 100° C
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.239 g
YIELD: PERCENTYIELD 65.7%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.